molecular formula C12H17N3O B2694839 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine CAS No. 2200805-54-3

3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine

Cat. No.: B2694839
CAS No.: 2200805-54-3
M. Wt: 219.288
InChI Key: DRVJBKSDARAUCC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a cyclopropyl group and a 1-methylpyrrolidin-3-yloxy group. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a suitable pyridazine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other pyridazine derivatives. Its combination of a cyclopropyl group and a 1-methylpyrrolidin-3-yloxy group makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-cyclopropyl-6-(1-methylpyrrolidin-3-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15-7-6-10(8-15)16-12-5-4-11(13-14-12)9-2-3-9/h4-5,9-10H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVJBKSDARAUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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